

# Spectroscopic Profile of 4-Methoxyisoindoline: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methoxyisoindoline

Cat. No.: B166256

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for **4-Methoxyisoindoline**. Direct experimental data for **4-Methoxyisoindoline** is not readily available in the public domain. Therefore, this document presents data from closely related and structurally similar compounds, such as 4-methoxyindole and other substituted isoindolines, to provide an estimated spectroscopic profile. All data is clearly attributed to its source compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **4-Methoxyisoindoline**, based on data from analogous compounds.

Table 1: Predicted  $^1\text{H}$  NMR Data for **4-Methoxyisoindoline**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.2-7.4	m	3H	Aromatic CH
~6.8-7.0	m	1H	Aromatic CH
~4.1-4.3	s	4H	CH <sub>2</sub> -N-CH <sub>2</sub>
~3.8	s	3H	OCH <sub>3</sub>
~2.0-3.0	br s	1H	NH

Note: Predicted values are based on general chemical shift ranges and data from substituted isoindoline derivatives.

Table 2: Predicted <sup>13</sup>C NMR Data for **4-Methoxyisoindoline**

Chemical Shift ( $\delta$ ) ppm	Assignment
~155-160	C-OCH <sub>3</sub>
~140-145	Quaternary Aromatic C
~125-135	Quaternary Aromatic C
~120-130	Aromatic CH
~110-120	Aromatic CH
~100-110	Aromatic CH
~55	OCH <sub>3</sub>
~50	CH <sub>2</sub> -N

Note: Predicted values are based on typical chemical shifts for aromatic ethers and isoindoline structures.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorptions expected for **4-Methoxyisoindoline** are listed below.

Table 3: Predicted IR Absorption Data for **4-Methoxyisoindoline**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-3500	Medium, Broad	N-H Stretch
3000-3100	Medium	Aromatic C-H Stretch
2850-3000	Medium	Aliphatic C-H Stretch
1580-1620	Strong	C=C Aromatic Ring Stretch
1230-1270	Strong	Aryl-O Stretch (asymmetric)
1020-1080	Strong	Aryl-O Stretch (symmetric)
1100-1200	Medium	C-N Stretch

Note: These predictions are based on characteristic infrared absorption frequencies for secondary amines, aromatic ethers, and substituted benzene rings.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for **4-Methoxyisoindoline**

m/z	Interpretation
149	[M] <sup>+</sup> (Molecular Ion)
134	[M-CH <sub>3</sub> ] <sup>+</sup>
121	[M-CO] <sup>+</sup> or [M-C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
118	[M-OCH <sub>3</sub> ] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

Note: The predicted molecular ion corresponds to the exact mass of **4-Methoxyisoindoline** ( $C_9H_{11}NO$ ). Fragmentation patterns are predicted based on the stability of resulting carbocations and neutral losses.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

## Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of **4-Methoxyisoindoline** are not available, general methodologies for these techniques are well-established.[\[12\]](#)

### NMR Spectroscopy:

$^1H$  and  $^{13}C$  NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-500 MHz for  $^1H$  and 75-125 MHz for  $^{13}C$ . The sample is dissolved in a deuterated solvent, such as chloroform- $d$  ( $CDCl_3$ ) or dimethyl sulfoxide- $d_6$  ( $DMSO-d_6$ ), with tetramethylsilane (TMS) used as an internal standard (0 ppm).[\[13\]](#)

### IR Spectroscopy:

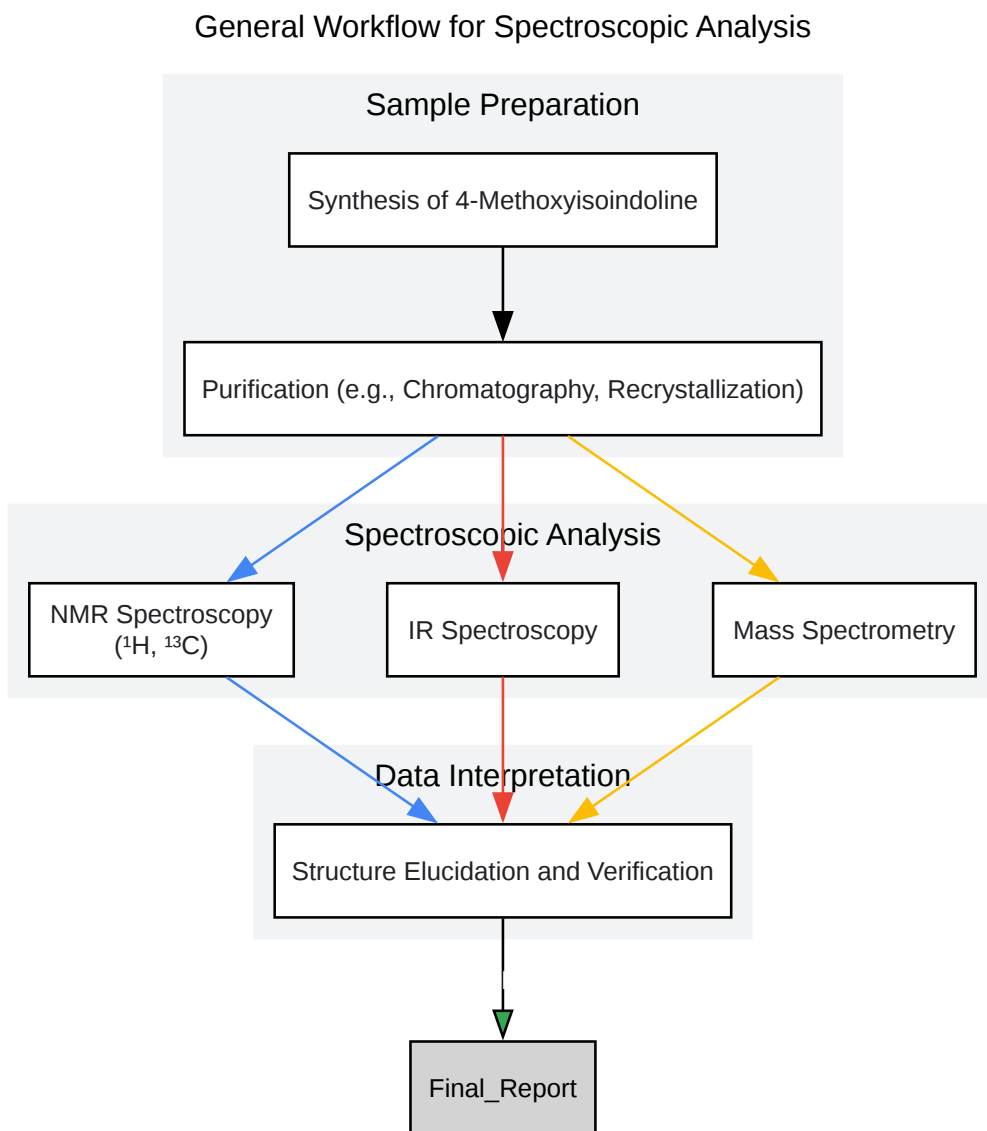
IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g.,  $CCl_4$ ).

### Mass Spectrometry:

Mass spectra are typically acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI). In EI-MS, the sample is bombarded with high-energy electrons to induce ionization and fragmentation. In ESI-MS, the sample is dissolved in a solvent and sprayed into the mass spectrometer, where it is ionized. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.[\[14\]](#)

## Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **4-Methoxyisoindoline**.



[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general process of synthesizing, purifying, and spectroscopically analyzing a chemical compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Human Metabolome Database: <sup>13</sup>C NMR Spectrum (1D, 22.53 MHz, DMSO-d<sub>6</sub>, experimental) (HMDB0000131) [hmdb.ca]
- 2. <sup>13</sup>C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. compoundchem.com [compoundchem.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Top-Down Identification and Characterization of Biomolecules by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi' - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxyisoindoline: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166256#spectroscopic-data-of-4-methoxyisoindoline-nmr-ir-ms]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)